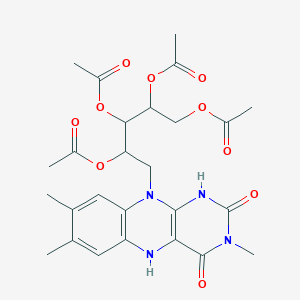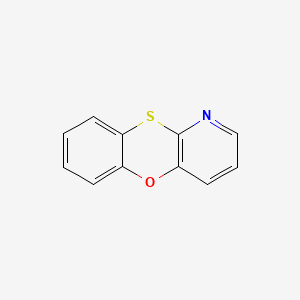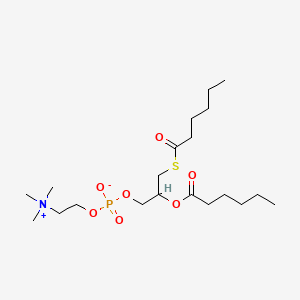![molecular formula C17H13N3O2S B1211301 3-[4-(2-Furanylmethyl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-2-naphthalenone](/img/structure/B1211301.png)
3-[4-(2-Furanylmethyl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-2-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-furanylmethyl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-2-naphthalenone is a member of quinomethanes.
Scientific Research Applications
Anticancer Activity
Compounds related to 3-[4-(2-Furanylmethyl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-2-naphthalenone have been studied for their potential in anticancer applications. A study by Horishny, Arshad, and Matiychuk (2021) synthesized derivatives that demonstrated selective cytotoxic effects against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021). Similarly, Ravichandiran et al. (2019) evaluated 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, finding significant cytotoxic activity against various human cancer cell lines (Ravichandiran et al., 2019).
Antimicrobial Studies
El-Shehry, El‐Hag, and Ewies (2020) studied the antimicrobial activity of new fused thiazolo[3,2-b]triazine and 1,2,4-triazinone derivatives, which share structural similarities with the compound . They found these compounds effective against various bacterial and fungal strains (El-Shehry, El‐Hag, & Ewies, 2020).
Synthesis and Structure Analysis
Structural investigations have been a significant part of research on related compounds. For example, Bolte and Strahringer (1999) conducted a structural investigation of five N-arylsulfonyloxazolidines, contributing to the understanding of the molecular structures of similar compounds (Bolte & Strahringer, 1999).
Polymerization and Material Science
In the field of polymerization and material science, Mallakpour and Rafiee (2003, 2008) conducted studies on the synthesis of various polymers using 1,2,4-triazolidine derivatives. These studies highlight the utility of these compounds in creating new materials with potential applications in various industries (Mallakpour & Rafiee, 2003); (Mallakpour & Rafiee, 2008).
properties
Product Name |
3-[4-(2-Furanylmethyl)-5-sulfanylidene-1,2,4-triazolidin-3-ylidene]-2-naphthalenone |
|---|---|
Molecular Formula |
C17H13N3O2S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-(furan-2-ylmethyl)-3-(3-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H13N3O2S/c21-15-9-12-5-2-1-4-11(12)8-14(15)16-18-19-17(23)20(16)10-13-6-3-7-22-13/h1-9,21H,10H2,(H,19,23) |
InChI Key |
UHTWFKVVFKCPHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NNC(=S)N3CC4=CC=CO4)O |
solubility |
24.9 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



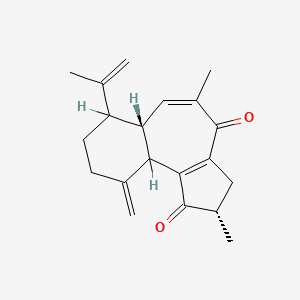
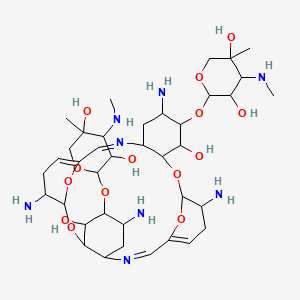
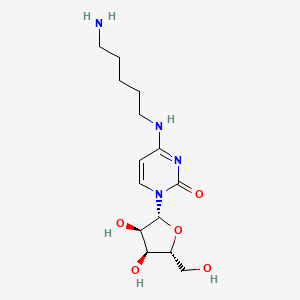
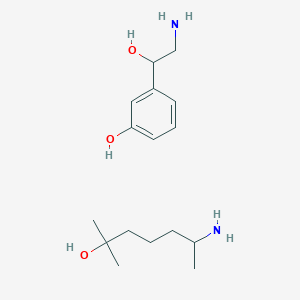
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-formamido-4-methylsulfanylbutanoate](/img/structure/B1211225.png)
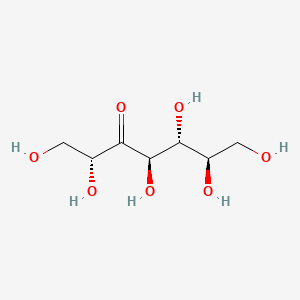
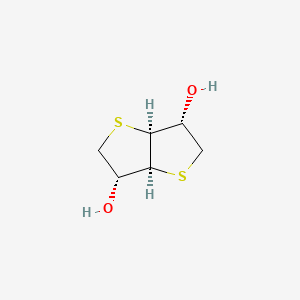
![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B1211228.png)
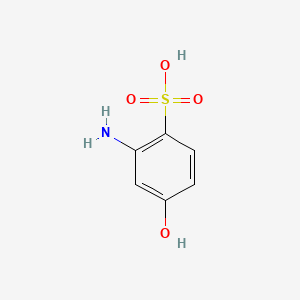
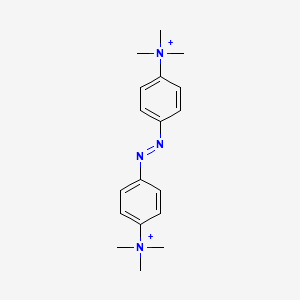
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1211232.png)
